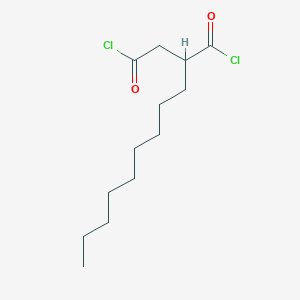
2-Nonylbutanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonylbutanedioyl dichloride is a chemical compound with the molecular formula C14H24Cl2O2. It is a diacid chloride derivative of nonylbutanedioic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonylbutanedioyl dichloride can be synthesized through the reaction of nonylbutanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acid chlorides.
Chemical Reactions Analysis
Types of Reactions: 2-Nonylbutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and acids.
Hydrolysis: In the presence of water, it hydrolyzes to form nonylbutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base catalyst to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Acids: Formed from hydrolysis.
Scientific Research Applications
2-Nonylbutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nonylbutanedioyl dichloride involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is harnessed in organic synthesis to create complex molecules and materials.
Comparison with Similar Compounds
Nonylbutanedioic Acid: The parent compound from which 2-nonylbutanedioyl dichloride is derived.
Other Diacid Chlorides: Such as succinyl chloride and adipoyl chloride, which have similar reactivity but differ in chain length and properties.
Uniqueness: this compound is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications compared to other diacid chlorides. Its nonyl chain imparts hydrophobic characteristics, making it suitable for specific industrial and research applications.
Properties
CAS No. |
710948-77-9 |
|---|---|
Molecular Formula |
C13H22Cl2O2 |
Molecular Weight |
281.22 g/mol |
IUPAC Name |
2-nonylbutanedioyl dichloride |
InChI |
InChI=1S/C13H22Cl2O2/c1-2-3-4-5-6-7-8-9-11(13(15)17)10-12(14)16/h11H,2-10H2,1H3 |
InChI Key |
RYVGGOUEQQFZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
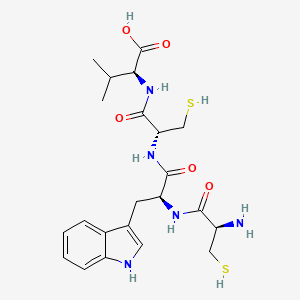
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
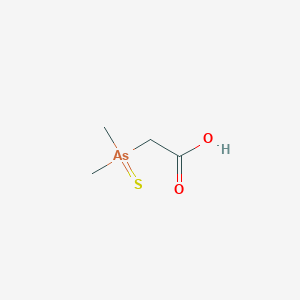

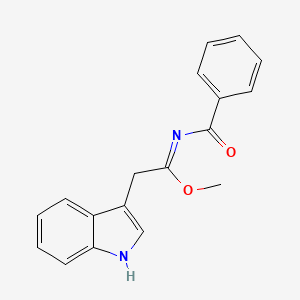
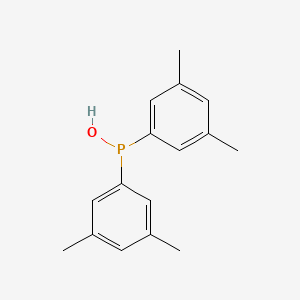
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
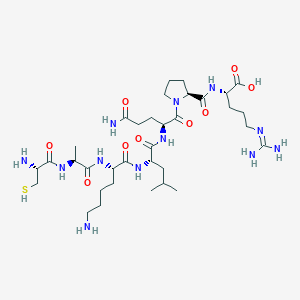
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
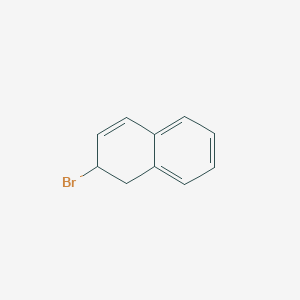
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
